![molecular formula C10H15NO2 B1462077 8-甲基-2-氮杂螺[4.5]癸烷-1,3-二酮 CAS No. 871876-20-9](/img/structure/B1462077.png)
8-甲基-2-氮杂螺[4.5]癸烷-1,3-二酮
描述
“8-Methyl-2-azaspiro[4.5]decane-1,3-dione” is a chemical compound with the linear formula C9H14N2O2 . It is a unique chemical structure that has been the subject of various research studies .
Synthesis Analysis
The synthesis of “8-Methyl-2-azaspiro[4.5]decane-1,3-dione” and similar compounds has been described in several studies. For instance, a high-yield and cost-effective synthesis of spirotetramat, a related compound, was achieved by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Another study reported a simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro [4.5]decane-2,4-dione .
Molecular Structure Analysis
The molecular structure of “8-Methyl-2-azaspiro[4.5]decane-1,3-dione” has been analyzed in several studies . For example, one study reported that the piperidine ring, in a chair conformation, is perpendicular (90.6°) to the strictly planar pyrrolidine-2,5-dione ring .
Chemical Reactions Analysis
The chemical reactions involving “8-Methyl-2-azaspiro[4.5]decane-1,3-dione” have been studied in various contexts . For instance, one study reported that cis-8-Methoxy-1,3-diazaspiro [4.5]decane-2,4-dione, a key intermediate in the synthesis of spirotetramat, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Methyl-2-azaspiro[4.5]decane-1,3-dione” have been analyzed in several studies . For instance, one study reported that spirotetramat was obtained as a white powder with a melting point of 287–290°C .
科学研究应用
胆碱能受体激动活性
8-甲基-2-氮杂螺[4.5]癸烷-1,3-二酮及其衍生物已被研究其胆碱能受体激动活性。研究表明,某些衍生物,如螺环氧噁唑烷-2,4-二酮,对皮层M1受体具有亲和力,并能逆转丙酮胺诱导的小鼠被动性避免任务障碍。这些发现表明设计新的胆碱能受体激动剂作为抗痴呆药物的潜力(Tsukamoto et al., 1993)。
抗惊厥特性
多项研究集中在8-甲基-2-氮杂螺[4.5]癸烷-1,3-二酮衍生物的抗惊厥特性上。例如,N-(吡啶-2-基)衍生物在电击和戊二氮唑癫痫试验中显示出显著的疗效,其中一些化合物表现出抑制癫痫发作的活性(Kamiński等,2006)。其他研究显示N-苯胺衍生物在癫痫模型中的疗效,其中某些化合物表现出显著的抗癫痫特性(Kamiński等,2008)。
晶体结构分析
还对8-甲基-2-氮杂螺[4.5]癸烷-1,3-二酮衍生物的晶体结构进行了研究。例如,对螺环内酯-内酰胺的研究揭示了内酯和内酰胺环的特定构象,为分子结构和潜在相互作用提供了见解(Zukerman-Schpector et al., 1999)。
抗增殖和抗结核研究
最近的研究合成并表征了一系列新的8-甲基-2-氮杂螺[4.5]癸烷-1,3-二酮衍生物,对其进行了抗癌和抗结核(TB)活性筛选。这些化合物对各种癌细胞系表现出中等到强效活性,并对结核分枝杆菌H37Rv株表现出显著活性(Mane et al., 2020)。
对映选择性微生物还原
该化合物还经历了对映选择性微生物还原,产生相应的羟基衍生物。这个过程突显了创造该化合物的对映纯形式的潜力,这些形式可能具有不同的生物活性(Patel et al., 2005)。
作用机制
Target of Action
Similar compounds have been found to interact with delta opioid receptors , which play a crucial role in pain perception, mood regulation, and immune response.
Mode of Action
If it indeed interacts with delta opioid receptors like its analogs , it may bind to these receptors and modulate their activity, leading to changes in cellular signaling.
Result of Action
If it acts as a delta opioid receptor agonist, it could potentially have antinociceptive effects, but may also induce convulsions .
生化分析
Biochemical Properties
8-Methyl-2-azaspiro[4.5]decane-1,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . These interactions can alter the enzymatic activity, leading to changes in metabolic flux and overall cellular metabolism.
Cellular Effects
The effects of 8-Methyl-2-azaspiro[4.5]decane-1,3-dione on cells are diverse and depend on the cell type and experimental conditions. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by binding to receptors or interacting with intracellular signaling molecules . Additionally, 8-Methyl-2-azaspiro[4.5]decane-1,3-dione can affect gene expression by altering transcription factor activity or epigenetic modifications, leading to changes in cellular function and phenotype.
Molecular Mechanism
The molecular mechanism of action of 8-Methyl-2-azaspiro[4.5]decane-1,3-dione involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, influencing their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, 8-Methyl-2-azaspiro[4.5]decane-1,3-dione can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Methyl-2-azaspiro[4.5]decane-1,3-dione can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 8-Methyl-2-azaspiro[4.5]decane-1,3-dione can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in cumulative effects on cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of 8-Methyl-2-azaspiro[4.5]decane-1,3-dione vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating specific biochemical pathways or cellular functions . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of 8-Methyl-2-azaspiro[4.5]decane-1,3-dione is crucial for determining its safety and efficacy in potential therapeutic applications.
Metabolic Pathways
8-Methyl-2-azaspiro[4.5]decane-1,3-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating enzyme activity or altering the levels of specific metabolites . For example, it may inhibit key enzymes in a metabolic pathway, leading to an accumulation or depletion of certain metabolites, which can have downstream effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 8-Methyl-2-azaspiro[4.5]decane-1,3-dione within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation . Understanding the transport mechanisms of 8-Methyl-2-azaspiro[4.5]decane-1,3-dione is essential for determining its bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 8-Methyl-2-azaspiro[4.5]decane-1,3-dione can affect its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.
属性
IUPAC Name |
8-methyl-2-azaspiro[4.5]decane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7-2-4-10(5-3-7)6-8(12)11-9(10)13/h7H,2-6H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOJTPHCAQNKJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine](/img/structure/B1461998.png)
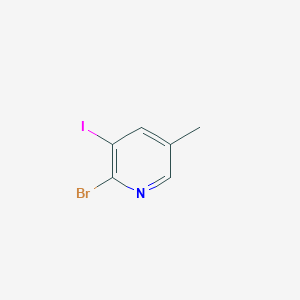
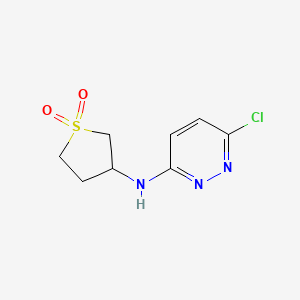
![(Pentan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462001.png)
![N-[(2,4,6-trimethylphenyl)methyl]cyclohexanamine](/img/structure/B1462002.png)
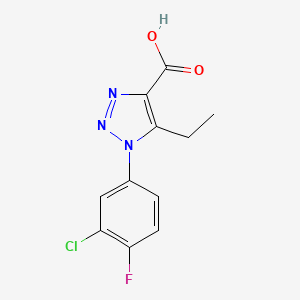
![[2-Amino-1-(5-methylthiophen-2-yl)ethyl]dimethylamine](/img/structure/B1462006.png)


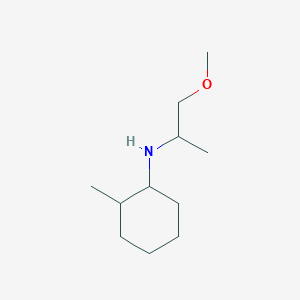
![N-[(2,6-difluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1462010.png)

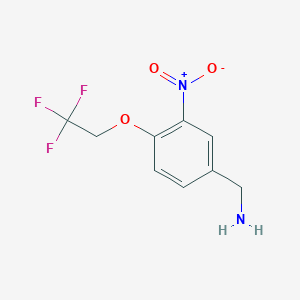
![3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline](/img/structure/B1462017.png)